N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide is a complex organic compound that features a thiazole ring, a chromene moiety, and a cyano group
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-20(2,3)17-12-26-19(22-17)23-18(24)15(10-21)9-13-8-14-6-4-5-7-16(14)25-11-13/h4-9,12H,11H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYFEUUAVFUKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Chromene Synthesis: The chromene moiety can be prepared via the Pechmann condensation, which involves the reaction of a phenol with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates with a cyanoacrylamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine or an aldehyde.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and chromenyl structures exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of the chromenyl group enhances the bioactivity of such compounds, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide has shown potential in anticancer research. Compounds with similar structural motifs have been evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and others. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins .
Acetylcholinesterase Inhibition
The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. Research into related compounds has shown that thiazole-based derivatives can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially alleviating cognitive decline .
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing thiazole derivatives demonstrated that certain modifications to the thiazole ring significantly enhanced antimicrobial activity against specific bacterial strains. The results indicated that compounds with a chromenyl substituent exhibited improved efficacy compared to their simpler counterparts .
Case Study 2: Anticancer Activity Assessment
In another study, a series of thiazole-chromenyl hybrids were synthesized and tested against various cancer cell lines. The results showed that these compounds had IC50 values in the low micromolar range against MCF7 cells, indicating potent anticancer activity. Molecular docking studies further elucidated their binding interactions with key targets involved in cancer progression .
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide: shares similarities with other thiazole and chromene derivatives, such as:
Uniqueness
- Structural Uniqueness : The combination of a thiazole ring, chromene moiety, and cyano group in a single molecule is relatively unique, providing a distinct set of chemical properties.
- Functional Uniqueness : The compound’s ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility compared to similar compounds.
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a chromenyl moiety, and a cyanopropenamide structure, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 302.4 g/mol. The structural complexity allows for various interactions with biological targets.
Antimicrobial Activity
Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The thiazole ring is known to enhance the lipophilicity of the molecule, which aids in penetrating microbial membranes.
Anticancer Properties
Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways crucial for cell survival and proliferation. Compounds structurally related to this compound have been tested in vitro against different cancer cell lines, showing promising results in reducing cell viability.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in metabolic pathways. The presence of the cyanopropenamide group is particularly significant as it can interact with enzyme active sites, potentially leading to the modulation of enzyme activity.
The biological activity of this compound is largely attributed to its ability to bind to specific receptors or enzymes within cells. The thiazole and chromenyl groups are critical for establishing these interactions. For example:
- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and cancer.
- Enzyme Interaction : The cyanopropenamide moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
Case Studies and Research Findings
Several studies have explored the biological activities of related thiazole compounds:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations as low as 10 µg/mL for certain derivatives .
- Anticancer Activity : Research published in Cancer Letters highlighted the cytotoxic effects of thiazole-based compounds on breast cancer cell lines. Compounds similar to this compound demonstrated IC50 values ranging from 5 µM to 15 µM, indicating potent anticancer properties .
Comparative Analysis with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
